molecular formula C10H9NO2 B12661208 4-(1-Oxopropoxy)benzonitrile CAS No. 70978-62-0

4-(1-Oxopropoxy)benzonitrile

Cat. No.: B12661208
CAS No.: 70978-62-0
M. Wt: 175.18 g/mol
InChI Key: FVOSOTJKWPDYBK-UHFFFAOYSA-N
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Description

4-(1-Oxopropoxy)benzonitrile is an organic compound with the molecular formula C10H9NO2. It is characterized by the presence of a benzonitrile group attached to a propionate ester. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Oxopropoxy)benzonitrile typically involves the esterification of 4-hydroxybenzonitrile with propionic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete esterification .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods involve the use of automated reactors that maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and efficiency. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(1-Oxopropoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Oxopropoxy)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of 4-(1-Oxopropoxy)benzonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Oxopropoxy)benzonitrile is unique due to its combination of a nitrile and ester group, providing a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it valuable in synthetic chemistry and industrial applications .

Properties

CAS No.

70978-62-0

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

(4-cyanophenyl) propanoate

InChI

InChI=1S/C10H9NO2/c1-2-10(12)13-9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3

InChI Key

FVOSOTJKWPDYBK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C#N

Origin of Product

United States

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